2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol
Overview
Description
The compound “2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a piperazine moiety, a six-membered ring containing two nitrogen atoms . The presence of the amino group (-NH2) and the ethanol group (-CH2CH2OH) could impart certain properties to the molecule, such as polarity and the ability to form hydrogen bonds.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and piperazine rings would likely contribute to the rigidity of the molecule, while the amino and ethanol groups could participate in various interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including its molecular structure and the specific conditions under which it is used. The amino and ethanol groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. The presence of the polar amino and ethanol groups could potentially make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized various derivatives involving 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol to explore their antimicrobial properties. For instance, new pyridine derivatives were developed through complex synthesis processes, showing antibacterial and antifungal activities. These compounds were obtained by reacting 2-amino substituted benzothiazoles with p-acetamidobenzenesulfonyl chloride, followed by condensation with 2-hydroxyethyl piperazine among other steps. The resultant compounds demonstrated variable and modest activity against selected bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel & Agravat, 2007); (Patel, Agravat, & Shaikh, 2011).
Chemical Structure and Interaction Studies
Another research focus has been on the structural analysis and interaction mechanisms of compounds containing the this compound moiety. Studies involving Cu(II) complexes of Schiff base ligands derived from unsymmetrical tripodal amines, including variations of the compound, provide insights into the effects of arm length and inter- and intramolecular interactions. These insights are crucial for the development of new materials and chemical reagents, as they detail the coordination chemistry and potential applications of these compounds in various fields, including catalysis and materials science (Keypour et al., 2015).
Role in CO2 Capture Technologies
Furthermore, the incorporation of piperazine and its derivatives, including the specified compound, into polymeric membranes has shown significant promise for CO2 capture technologies. This application leverages the ability of amines to catalyze the conversion of CO2 to bicarbonate ions, thereby enhancing the CO2 separation performance of these membranes. This approach not only offers a path toward mitigating greenhouse gas emissions but also advances the development of more efficient and environmentally friendly CO2 capture and separation processes (Taniguchi et al., 2020).
Contributions to Antitumor Research
In the realm of pharmaceuticals, some derivatives of this compound have been explored for their antitumor activities. The synthesis of novel compounds and their subsequent testing against various cancer cell lines is an ongoing area of research. These efforts are aimed at discovering new therapeutics that can effectively combat cancer, with several compounds showing promise in preliminary studies (Hakobyan et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit protein kinases, thus affecting cellular signaling processes .
Biochemical Pathways
Related compounds have been found to affect the phosphorylation process, a crucial biochemical pathway involving protein kinases .
Pharmacokinetics
A structurally similar compound, amifampridine, has a bioavailability of 93–100%, is metabolized through acetylation, and has an elimination half-life of 25 hours for Amifampridine and 4 hours for its metabolite .
Result of Action
Compounds that inhibit protein kinases can affect cell growth, differentiation, migration, and metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, temperature, moisture, soil type, and presence of organic matter can affect the degradation and mobility of certain compounds in the environment . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(3-aminopyridin-2-yl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-2-1-3-13-11(10)15-6-4-14(5-7-15)8-9-16/h1-3,16H,4-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWICVHGOUMQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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